molecular formula C24H27N3O3 B2657834 3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034331-38-7

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2657834
CAS No.: 2034331-38-7
M. Wt: 405.498
InChI Key: FSISVBKYVFJITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining phenyl, piperidinyl, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidine-2,4-dione ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenyl-1-[1-(2-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-21(18-9-5-3-6-10-18)23(29)25-15-13-19(14-16-25)26-17-22(28)27(24(26)30)20-11-7-4-8-12-20/h3-12,19,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSISVBKYVFJITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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